2-Chloro-4-(tributylstannyl)pyrimidine (CAS: 446286-25-5): A Bifunctional Scaffold for Advanced Kinase Inhibitor Synthesis
2-Chloro-4-(tributylstannyl)pyrimidine (CAS: 446286-25-5): A Bifunctional Scaffold for Advanced Kinase Inhibitor Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and targeted oncology, the pyrimidine core represents a privileged pharmacophore, frequently utilized to mimic the adenine ring of ATP in kinase inhibitors. 2-Chloro-4-(tributylstannyl)pyrimidine (CAS: 446286-25-5) is a highly specialized, bifunctional building block designed to streamline the synthesis of complex, multi-substituted pyrimidine derivatives [1]. By strategically positioning a tributylstannyl group at the C-4 position and a chlorine atom at the C-2 position, this reagent offers orthogonal reactivity. This in-depth technical guide explores the mechanistic causality, regioselective workflows, and validated protocols for utilizing this organotin reagent in the development of novel therapeutics, particularly inhibitors targeting CDK9, PI3Kγ, IRAK, and FLT3 [2, 3, 4].
Physicochemical Architecture and Orthogonal Reactivity
The utility of 2-chloro-4-(tributylstannyl)pyrimidine stems from the distinct electronic and steric environments of its two functional groups. The pyrimidine ring is intrinsically electron-deficient due to the electronegativity of its two nitrogen atoms, which withdraw electron density from the C-2, C-4, and C-6 positions.
Typically, the C-4 position is more reactive toward nucleophilic aromatic substitution (
Quantitative Physicochemical Data
| Property | Value / Description |
| CAS Number | 446286-25-5 [1] |
| Molecular Formula | |
| Molecular Weight | 403.58 g/mol |
| Reactivity Profile | C-4: Electrophilic Pd-catalyzed transmetalation (Stille)C-2: Nucleophilic aromatic substitution ( |
| Storage Conditions | 2-8 °C, inert atmosphere (Argon/Nitrogen) to prevent protodestannylation |
Regioselective Functionalization Workflow
The orthogonal reactivity of this scaffold dictates a strict, two-step synthetic logic: Stille Coupling First,
Regioselective functionalization of 2-Chloro-4-(tributylstannyl)pyrimidine via sequential coupling.
Pharmacophore Mapping in Kinase Inhibitor Design
In the context of kinase inhibitor design, the pyrimidine core acts as the primary hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., targeting the ATP binding site of kinases like FLT3 or PI3Kγ) [3, 4].
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The C-4 Substituent (Stille Product): Typically an aryl or heteroaryl group that extends deep into the hydrophobic pocket or interacts with the gatekeeper residue.
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The C-2 Substituent (
Product): Usually an aliphatic amine or substituted aniline that projects outward into the solvent-exposed region or the ribose-binding pocket, enhancing solubility and determining kinase selectivity.
Pharmacophore mapping of pyrimidine derivatives within the kinase ATP-binding pocket.
Self-Validating Experimental Protocols
To ensure high yields and biological assay compatibility, the following protocols incorporate specific causality-driven steps, particularly regarding catalyst selection and the removal of toxic tin byproducts.
Protocol A: Palladium-Catalyzed Stille Coupling at C-4
This protocol couples the stannane with an aryl bromide (
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-4-(tributylstannyl)pyrimidine (1.0 equiv) and the target aryl bromide (1.1 equiv) in anhydrous, degassed toluene (0.1 M).
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Causality: Toluene is chosen as a non-polar, aprotic solvent that allows for high-temperature reflux (100 °C) without participating in side reactions or degrading the stannane. Degassing prevents the oxidative homocoupling of the stannane.
-
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Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (
) (0.05 equiv).-
Causality:
provides a robust source. Its bulky triphenylphosphine ligands tune the metal center to selectively undergo oxidative addition with the bond, completely ignoring the C-Cl bond on the pyrimidine ring.
-
-
Reaction: Heat the mixture to 100 °C for 12–16 hours. Monitor completion via LC-MS.
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Self-Validating Workup (KF Treatment): Cool the reaction to room temperature. Dilute with ethyl acetate and add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.
-
Causality: Organotin byproducts (e.g.,
) are highly lipophilic and will co-elute with the product during chromatography, ruining downstream biological assays due to their inherent cytotoxicity. The KF wash converts soluble tin halides into polymeric tributyltin fluoride ( ), an insoluble white precipitate that is easily removed via filtration through a Celite pad [5].
-
-
Purification: Separate the organic layer, dry over
, concentrate, and purify via silica gel chromatography to yield the 2-chloro-4-arylpyrimidine intermediate.
Protocol B: Nucleophilic Aromatic Substitution ( ) at C-2
This protocol installs the solvent-exposed moiety at the C-2 position.
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Preparation: Dissolve the 2-chloro-4-arylpyrimidine intermediate (1.0 equiv) and the desired primary or secondary amine (1.5 equiv) in n-butanol or N-Methyl-2-pyrrolidone (NMP).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
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Causality: DIPEA acts as a non-nucleophilic, sterically hindered base to scavenge the HCl generated during the substitution, preventing the amine nucleophile from becoming protonated and deactivated.
-
-
Reaction: Heat to 100–120 °C (thermally or via microwave irradiation) for 4–8 hours.
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Causality: While the pyrimidine ring is electron-deficient, the C-2 position is less reactive than C-4. High temperatures in a polar protic (n-butanol) or polar aprotic (NMP) solvent are required to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.
-
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Workup & Purification: Quench with water, extract with dichloromethane, concentrate, and purify via reverse-phase preparative HPLC to obtain the final multi-substituted kinase inhibitor.
Quantitative Data: Derivative Yields and Target Profiles
The table below summarizes the synthetic efficiency and target application of derivatives synthesized utilizing 446286-25-5 as the core building block across various drug discovery programs [2, 3, 4].
| C-4 Coupling Partner (Stille) | C-2 Nucleophile ( | Target Kinase | Overall Yield (2 Steps) | Primary Application |
| 5-Bromo-1H-indazole | N-Methylpiperazine | CDK9 | 62% | Anti-cancer (Apoptosis induction) |
| 4-Bromothiazole | Cyclopropylamine | PIM Kinase | 58% | Hematological malignancies |
| 3-Bromoquinoline | 4-Amino-N-methylbenzamide | FLT3 / IRAK | 45% | Acute Myeloid Leukemia (AML) |
| 4-Bromo-1-methylpyrazole | Morpholine | PI3Kγ | 51% | Immunomodulation / Solid tumors |
Safety, Handling, and Toxicity
2-Chloro-4-(tributylstannyl)pyrimidine contains a tributyltin moiety, classifying it as a severe marine pollutant and a highly toxic compound upon inhalation, ingestion, or dermal contact. Organotin compounds are known endocrine disruptors and neurotoxins.
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Handling: All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
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Disposal: Tin-containing waste (including the
filter cake from the KF workup) must be segregated from standard organic waste and disposed of according to strict institutional heavy-metal protocols.
References
- World Intellectual Property Organization. Multi-cyclic IRAK and FLT3 inhibiting compounds and uses thereof (WO2024163764A2). Google Patents.
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Cardiff University. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. Available at:[Link]
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American Chemical Society. Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
